1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride
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Overview
Description
1-Oxa-4-azaspiro[55]undecan-9-ol;hydrochloride is a spirocyclic compound with a unique structure that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom
Preparation Methods
The synthesis of 1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride typically involves multiple steps, including cyclization reactions. One common synthetic route is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Industrial production methods often involve the use of olefin metathesis reactions with Grubbs catalysts, although these methods can be complex and expensive .
Chemical Reactions Analysis
1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride is unique due to its spirocyclic structure, which provides a combination of flexibility and limited degrees of freedom. Similar compounds include:
1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride: This compound shares a similar spirocyclic scaffold but differs in its functional groups.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride: Another related compound with variations in its substituents.
These compounds highlight the versatility and potential of spirocyclic structures in various applications.
Properties
IUPAC Name |
1-oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-8-1-3-9(4-2-8)7-10-5-6-12-9;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONHKKKOADVCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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